Methyl 4-(2-oxoethyl)benzoate
Description
Contextualization of Benzoate (B1203000) and Phenacyl Ester Scaffolds in Contemporary Chemical Research
The structural framework of Methyl 4-(2-oxoethyl)benzoate contains two key chemical motifs: a benzoate ester and a phenacyl group. Both of these scaffolds are of significant interest in modern chemical research due to their versatile reactivity and presence in a wide array of biologically active molecules and functional materials.
Benzoate Scaffolds: Benzoate derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. researchgate.net Their prevalence stems from their relative stability and the diverse chemical transformations they can undergo. In drug discovery, the benzoate scaffold is a common feature in molecules designed as anticancer agents, with some derivatives showing efficacy as EGFR kinase inhibitors and apoptosis inducers. nih.govbohrium.com They are also integral to the synthesis of various heterocyclic compounds, such as thiazolidinones and oxazolones, which themselves possess a broad spectrum of biological activities. nih.govresearchgate.net The ester functionality of benzoates can be readily hydrolyzed or transformed, allowing for the introduction of further chemical diversity. smolecule.com Furthermore, the aromatic ring of the benzoate moiety can be substituted to fine-tune the electronic and steric properties of the molecule, influencing its biological interactions and physical characteristics. mpg.de
Phenacyl Ester Scaffolds: The phenacyl group, an acyl group containing a phenyl ring attached to a carbonyl, is another cornerstone of synthetic chemistry. Phenacyl esters, formed by the reaction of a carboxylic acid with a phenacyl halide, have historically been used for the identification and characterization of acids. iucr.org In contemporary research, they are highly valued as photoremovable protecting groups for carboxylic acids. iucr.org This application is particularly useful in complex syntheses and in biochemical studies where the controlled release of a bioactive acid is required. The carbonyl group within the phenacyl moiety provides a reactive site for nucleophilic attack and condensation reactions, making phenacyl derivatives versatile intermediates for synthesizing a variety of heterocyclic systems, including oxazoles, imidazoles, and benzoxazepines. iucr.org
Research Significance and Potential Academic Contributions of this compound Analogs
The academic interest in this compound is amplified by the significant research contributions of its structural analogs. By modifying the core structure, researchers can develop new compounds with tailored properties for various scientific applications.
Analogs of this compound are being explored for their potential biological activities. For instance, derivatives incorporating an amino group, such as Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate, have been investigated for antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com The synthesis of more complex analogs, like methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl) benzoate, underscores the role of this scaffold in constructing potentially biologically active molecules. researchgate.net
Furthermore, analogs serve as versatile chemical intermediates. Halogenated versions, for example, Methyl 4-(2-iodoethyl)benzoate, are valuable precursors in organic synthesis. The reactive halogen allows for the straightforward introduction of various nucleophiles, enabling the construction of complex molecular architectures. This reactivity is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. smolecule.com
The study of deuterated analogs, where hydrogen atoms are replaced by deuterium, is significant in pharmacokinetic and metabolic research. mdpi.com These isotopically labeled compounds allow scientists to trace the metabolic fate of the molecule in biological systems without altering its fundamental chemical reactivity, as demonstrated in studies of related compounds like deuterated clopidogrel (B1663587) analogs. mdpi.com Research into compounds with related structures, such as N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), which acts as a selective histone deacetylase (HDAC) inhibitor, highlights the potential for discovering new therapeutic agents by exploring the chemical space around the this compound framework. calstate.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGGDULWDLYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551127 | |
| Record name | Methyl 4-(2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106918-32-5 | |
| Record name | Methyl 4-(2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 2 Oxoethyl Benzoate Derivatives
Reactivity of the Oxoethyl Ketone Functionality
The ketone group in the oxoethyl side chain is a key center for chemical reactions, exhibiting characteristic electrophilicity and unique photochemical properties.
The carbonyl carbon of the ketone in Methyl 4-(2-oxoethyl)benzoate is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to nucleophilic attack. In general, the reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution is influenced by the stability of the leaving group and resonance effects. Esters are considered to be in the middle range of reactivity. The carbonyl carbon in the ester group is stabilized by resonance from the adjacent oxygen atom, making it less electrophilic than the carbonyl carbon in an aldehyde or ketone.
Nucleophiles attack the carbonyl center of the ester, as seen in hydrolysis with sodium hydroxide, which yields methanol (B129727) and sodium benzoate (B1203000). This addition-elimination mechanism is a fundamental reaction pathway for esters. The reaction involves the nucleophile (e.g., hydroxide) attacking the electrophilic ester carbonyl, forming a tetrahedral intermediate, which then collapses, ejecting the alkoxide leaving group.
Phenacyl esters are a well-studied class of compounds known for their utility as photoremovable protecting groups (PPGs) for carboxylic acids in both organic synthesis and biochemistry. The core of this application lies in the ability of the phenacyl moiety to absorb light and initiate a cleavage reaction that liberates the protected acid.
The phenacyl group and its derivatives are widely used as photochemically removable protecting groups for substances like carboxylic acids and phosphates. Upon irradiation with light, the ester bond is cleaved, releasing the substrate in high chemical yields. This process is advantageous as it can be triggered under neutral and mild conditions.
For instance, the 4-hydroxyphenacyl (pHP) group has gained significant attention for its fast and efficient release of substrates. The presence of water is often essential for the photorearrangement that accompanies the release. The general mechanism for many phenacyl esters does not involve a simple homolytic cleavage of the C-O bond. Instead, the reaction often proceeds through photoreduction, which involves the excited carbonyl group abstracting a hydrogen atom from a donor molecule. Various derivatives, such as the 2-hydroxyphenacyl and 2,5-dimethylphenacyl chromophores, have been developed to fine-tune the photochemical properties and efficiency of the release.
| Phenacyl Derivative | Application | Key Feature | Reference |
|---|---|---|---|
| p-Hydroxyphenacyl (pHP) | PPG for neurobiology, enzyme catalysis | Fast and efficient substrate release; requires water | |
| 2-Hydroxyphenacyl | PPG for carboxylates and sulfonates | Leaving group released from a short-lived triplet state | |
| 2,5-Dimethylphenacyl | PPG for carboxylic acids | Studied for photolysis in two-phase systems |
The photoreduction of phenacyl esters can proceed through a chain reaction mechanism, particularly in the presence of hydrogen donors like aliphatic alcohols. When excited, the phenacyl ester abstracts a hydrogen atom from the alcohol, leading to the formation of ketyl radical intermediates. This initiates a chain process that results in the release of the carboxylic acid.
The key steps in this chain reaction are:
Initiation : The excited phenacyl ester abstracts a hydrogen atom from a donor (e.g., an alcohol).
Propagation : The resulting ketyl radical can undergo further reactions that produce free radicals capable of reducing another molecule of the ester. This can involve a radical coupling between two ketyl radicals followed by the elimination of the carboxylic acid from the ester ketyl radical itself.
This chain mechanism can lead to quantum yields greater than one, meaning that a single photon can trigger the release of multiple carboxylic acid molecules. For excited phenacyl and 3-pyridacyl esters of benzoic acid, maximum quantum yields reached as high as 4. The efficiency of this process is sensitive to the nature of the chromophore and can be enhanced by basic additives like pyridine.
Photochemical Behavior and Cleavage Mechanisms of Phenacyl Esters
Transformations of Other Functional Groups
Beyond the ketone, the methyl ester and the aromatic ring of this compound are also sites for chemical modification.
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are controlled by the existing substituents on the ring. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack, making the reaction slower than with unsubstituted benzene.
Electron-withdrawing groups direct incoming electrophiles to the meta position. Therefore, in a reaction such as nitration using nitric acid and sulfuric acid, the nitro group (-NO₂) will predominantly add to the positions meta to the ester group. The reaction proceeds through the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is then attacked by the nucleophilic π-electrons of the aromatic ring.
| Substituent on Benzene Ring | Electronic Effect | Reactivity Effect | Directing Position | Example Reaction |
|---|---|---|---|---|
| -COOCH₃ (Methyl Ester) | Electron-withdrawing | Deactivating | Meta | Nitration |
| -CH₂CHO (Oxoethyl) | Electron-withdrawing | Deactivating | Meta | N/A |
Oxidation and Reduction Pathways of Ester and Ketone Moieties
The chemical behavior of this compound is characterized by the distinct reactivity of its two primary functional groups: the methyl ester and the aldehyde (oxoethyl) group. The selective transformation of one group in the presence of the other is a key consideration in the synthetic manipulation of this molecule.
Oxidation:
The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid, yielding Methyl 4-(carboxymethyl)benzoate. This transformation can be achieved using a variety of oxidizing agents. The reaction is generally facile due to the inherent reactivity of aldehydes. ncert.nic.in Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, readily effect this conversion. acs.org For greater selectivity, especially in the presence of other sensitive functional groups, milder oxidizing agents are preferred. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reaction at the ester functionality. The oxidation of substituted benzaldehydes has been shown to be a first-order reaction with respect to both the aldehyde and the oxidizing agent. acs.org
The ester moiety, in contrast, is relatively resistant to oxidation under typical conditions. Aggressive oxidation can lead to the cleavage of the ester bond, but this generally requires harsh reaction conditions.
Reduction:
The reduction of this compound presents an opportunity for selective transformation of either the aldehyde or the ester group.
Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol, forming Methyl 4-(2-hydroxyethyl)benzoate. This is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). libretexts.orgresearchgate.net NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters. libretexts.org This selectivity allows for the clean conversion of the oxoethyl group to a hydroxyethyl (B10761427) group while leaving the methyl ester intact.
Reduction of the Ester: The methyl ester group can be reduced to a primary alcohol, which would involve the formation of a diol if the aldehyde is also reduced. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for this transformation. harvard.edu LiAlH₄ is a powerful and less selective reducing agent that will reduce both the aldehyde and the ester. harvard.edu Therefore, to selectively reduce the ester, the more reactive aldehyde group would first need to be protected. Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of esters to aldehydes, though in this case, it would also reduce the existing aldehyde. libretexts.org
The selective reduction pathways are summarized in the table below:
| Starting Material | Reagent | Major Product |
| This compound | NaBH₄ | Methyl 4-(2-hydroxyethyl)benzoate |
| This compound | LiAlH₄ | 4-(Hydroxymethyl)phenylethanol |
Reaction Kinetics and Thermodynamic Studies
Reaction Kinetics:
The kinetics of reactions involving the aldehyde group are significantly influenced by the electronic nature of the substituents on the aromatic ring. Kinetic studies on the oxidation of substituted benzaldehydes have demonstrated that the reaction rates are sensitive to the electronic demand of the reaction center. acs.org For this compound, the methyl ester group acts as an electron-withdrawing group, which can influence the reactivity of the para-substituted aldehyde. This electron-withdrawing character can affect the rate-determining step of reactions such as nucleophilic addition to the carbonyl group.
Thermodynamic Studies:
The following table presents a conceptual summary of factors influencing the kinetics and thermodynamics of reactions involving this compound, based on studies of related compounds.
| Reaction Type | Influencing Factors | Expected Kinetic Effect | Thermodynamic Consideration |
| Nucleophilic addition to aldehyde | Electronic effect of ester group | Rate may be enhanced or reduced depending on the specific reaction mechanism. | Equilibrium position will be influenced by the stability of the tetrahedral intermediate. |
| Oxidation of aldehyde | Nature of oxidant | Rate is dependent on the strength and concentration of the oxidizing agent. | The formation of the carboxylic acid is generally thermodynamically favorable. |
| Reduction of aldehyde/ester | Strength of reducing agent | Stronger reducing agents lead to faster reaction rates. | The reduction to alcohols is typically an exothermic process. |
Intramolecular and Intermolecular Effects on Reactivity
The reactivity of this compound and its derivatives is not solely governed by the inherent properties of its functional groups but is also modulated by both intramolecular and intermolecular interactions.
Intramolecular Effects:
Intramolecular effects arise from the interaction between the methyl ester and the oxoethyl group through the benzene ring.
Intramolecular Hydrogen Bonding: While not present in the parent molecule, intramolecular hydrogen bonds can play a significant role in the reactivity of derivatives. For example, in ortho-hydroxy substituted analogs, strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen can significantly impact the molecule's conformation and the reactivity of the involved functional groups. mdpi.comnih.gov Such interactions can also influence the stability of reaction intermediates and transition states. nih.govrsc.org
Intermolecular Effects:
Intermolecular forces play a crucial role in the solid-state packing of molecules and can also influence reaction rates and mechanisms in solution.
Solvent Effects: In solution, the solvent can have a profound effect on reactivity. Polar solvents can stabilize polar transition states, thereby accelerating reactions that proceed through such intermediates. The solubility of the compound and the reagents, as well as the ability of the solvent to participate in hydrogen bonding, are all critical factors. mdpi.com
The table below summarizes the potential intramolecular and intermolecular effects on the reactivity of this compound derivatives.
| Effect | Description | Impact on Reactivity |
| Intramolecular | ||
| Electronic Effects | The electron-withdrawing nature of the methyl ester group influences the electrophilicity of the aldehyde. | Can modulate the rates of nucleophilic addition and other reactions at the carbonyl center. |
| Steric Effects | The spatial arrangement of the functional groups can influence the approach of reagents. brainkart.comyoutube.com | Can lead to regioselectivity in reactions and affect reaction rates. |
| Intermolecular | ||
| Crystal Packing | The arrangement of molecules in the solid state is governed by non-covalent interactions. | Can affect the accessibility of reactive sites in solid-state reactions. |
| Hydrogen Bonding | Can occur between molecules or with solvent molecules, particularly in derivatives with hydroxyl or amino groups. | Can alter the nucleophilicity or electrophilicity of functional groups and stabilize transition states. |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can influence reaction pathways. | Can significantly affect reaction rates and even the course of a reaction. |
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Intermediate and Synthon in Organic Synthesis
The strategic placement of reactive functional groups in Methyl 4-(2-oxoethyl)benzoate makes it a powerful tool for synthetic chemists. It serves as a key intermediate and synthon, enabling the efficient construction of a variety of organic molecules.
Building Blocks for Complex Heterocyclic Structures
Keto esters are well-established as valuable precursors in the synthesis of a wide array of heterocyclic compounds. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of its constituent parts suggests its potential in forming various heterocyclic rings. For instance, phenacyl benzoate (B1203000) derivatives, which share a similar structural motif, are utilized in the synthesis of oxazoles and imidazoles. The aldehyde functionality in this compound can readily participate in condensation reactions with amines, hydrazines, and other nucleophiles to form the core of various heterocyclic systems.
Precursors in Pharmaceutical and Agrochemical Synthesis
The structural framework of this compound is found within several biologically active molecules, indicating its importance as a precursor in the pharmaceutical and agrochemical industries. For example, derivatives of 2-oxoethyl benzoates have been investigated as novel inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target for the development of treatments for prostate cancer. mdpi.com This highlights the potential of the "2-oxoethyl benzoate" core in the design of therapeutic agents.
Furthermore, the broader class of methyl benzoate derivatives has shown promise in agrochemical applications. Methyl benzoate itself is recognized as an environmentally safe insecticide with multiple modes of action, including as a contact toxicant and fumigant. mdpi.comresearchgate.net This suggests that derivatives such as this compound could be explored for the development of new crop protection agents. A search of chemical suppliers reveals that this compound is classified under pharmaceutical intermediates, reinforcing its role in this sector. bldpharm.com
Intermediates for Advanced Organic Compounds
Beyond specific applications in pharmaceuticals and agrochemicals, this compound serves as a valuable intermediate for the synthesis of more complex organic compounds. Keto esters are frequently employed as synthons in organic synthesis, particularly in the construction of heterocyclic systems. researchgate.net The aldehyde group can be a site for nucleophilic attack or can be oxidized to a carboxylic acid, while the ester can be hydrolyzed, reduced, or undergo transesterification, providing multiple avenues for further chemical modification.
Applications in Functional Materials and Corrosion Inhibition
The reactivity of this compound also extends to the field of materials science, where it can be used in the synthesis of novel materials and as a component in the formulation of corrosion inhibitors.
Synthesis of Novel Materials with Specific Properties
While the direct application of this compound as a monomer for the synthesis of functional polymers is an area of ongoing research, its classification as a "Material Building Block" by chemical suppliers suggests its potential in this field. bldpharm.com Functional monomers are crucial for creating polymers with specific, tailored properties. The presence of both an aldehyde and an ester group in this compound provides handles for polymerization and post-polymerization modification, which could be exploited to create materials with unique characteristics for various applications.
Investigation of Corrosion Inhibition Mechanisms and Efficiency
Organic compounds, particularly those containing heteroatoms and aromatic rings, are effective corrosion inhibitors for various metals and alloys. Research on compounds structurally similar to this compound has provided insights into their potential corrosion inhibition mechanisms.
A study on 2-(4-chlorophenyl)-2-oxoethyl benzoate, a closely related compound, demonstrated its effectiveness in inhibiting the corrosion of maraging steel in a sulfuric acid medium. The data indicated that the inhibition efficiency increased with the concentration of the inhibitor. The mechanism of inhibition was attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption was found to follow the Langmuir adsorption isotherm model.
The protective action of such inhibitors is generally due to the presence of functional groups that can donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The aromatic ring can also contribute to the adsorption through π-electron interactions with the metal surface. These adsorbed molecules create a barrier between the metal and the corrosive environment, thus reducing the rate of corrosion.
Table 1: Research Findings on the Corrosion Inhibition of a Structurally Similar Compound
| Compound | Metal | Corrosive Medium | Key Findings |
|---|
Pharmacological and Biological Research of Methyl 4 2 Oxoethyl Benzoate Analogs
Assessment of Diverse Biological Activities
Analogs of Methyl 4-(2-oxoethyl)benzoate have been the subject of extensive research to explore their potential therapeutic applications across a wide range of biological targets. These investigations have revealed significant activities, including anti-hyperlipidemic effects, antiviral properties, enzyme inhibition, receptor antagonism, and antimicrobial and antioxidant activities.
Anti-hyperlipidemic Efficacy
Research into the pharmacological effects of phenolic derivatives has identified compounds with significant anti-hyperlipidemic properties. In a study involving newly synthesized phenolic derivatives, compound 4a demonstrated a notable ability to reduce serum cholesterol, LDL, and triglycerides, while increasing HDL in hyperlipidemic mice. nih.gov The in vivo anti-hyperlipidemic activity of compound 4a was found to be superior to the standard drug atorvastatin (B1662188), with a 20% weight increment compared to 35% with atorvastatin over a 6-week treatment period. nih.gov Furthermore, compound 4a showed a more prominent increase in high-density lipoprotein cholesterol and a decrease in total cholesterol, low-density lipoprotein cholesterol, and triglyceride levels compared to atorvastatin. nih.gov
Another study focused on a newly synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E) , which was found to inhibit the biosynthesis of both sterol and fatty acids. nih.gov In the liver, S-2E is converted to its active metabolite, S-2E-CoA , which noncompetitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. nih.gov Oral administration of S-2E in rats suppressed the secretion rate of very-low-density lipoprotein (VLDL)-cholesterol and triglycerides. nih.gov This compound was effective in lowering blood total cholesterol and triglyceride levels in Zucker fatty rats, suggesting its potential use in treating familial hypercholesterolemia and mixed hyperlipidemia. nih.gov
| Compound | Weight Increment (%) | Effect on HDL | Effect on Total Cholesterol, LDL, and Triglycerides |
|---|---|---|---|
| Compound 4a | 20 | Significant Increase | Significant Decrease |
| Atorvastatin (Standard) | 35 | - | - |
Antiviral Properties, including Anti-HIV Activity
A series of 5-alkyl-6-(benzo[d] nih.govnih.govdioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones were synthesized and evaluated for their in vitro anti-HIV activity. nih.gov Many of these compounds showed high activity against the wild-type HIV-1 strain (IIIB), with IC50 values ranging from 0.06 to 12.95 μM. nih.gov The most potent inhibitor was 6-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (5b) , which had an IC50 of 0.06 μM. nih.gov This compound, along with others in the series, demonstrated low toxicity to peripheral blood mononuclear cells and was effective against various resistant HIV-1 strains. nih.gov
In another study, novel benzimidazolyl β-diketo acid derivatives were designed and synthesized as potential anti-HIV-1 agents. Most of the tested compounds exhibited good anti-HIV-1 activity, with the most potent compound, 13g , having an EC50 value of 40 μM. nih.gov Docking studies suggested that these compounds may exert their anti-HIV-1 potency through the inhibition of the integrase enzyme. nih.gov
Furthermore, 5′-O-fatty acyl ester derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT) were synthesized and evaluated as potential anti-HIV microbicides. mdpi.com Several conjugates, including 5′-O-(12-azidododecanoyl) (5) , 5′-O-myristoyl (6) , and 5′-O-(12-thioethyldodecanoyl) (8) derivatives of FLT, were more active than the parent compound against both cell-free and cell-associated viruses. mdpi.com These conjugates showed a significantly better antiviral index than FLT and zidovudine (B1683550) (AZT). mdpi.com
| Compound | Target | IC50 / EC50 |
|---|---|---|
| 6-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (5b) | HIV-1 (IIIB) | 0.06 μM (IC50) |
| Compound 13g | HIV-1 | 40 μM (EC50) |
| 5′-O-(12-azidododecanoyl) FLT (5) | Cell-free HIV (X4 and R5) | 0.4 μM (EC50) |
| 5′-O-myristoyl FLT (6) | Cell-free HIV (X4 and R5) | 1.1 μM (EC50) |
| 5′-O-(12-thioethyldodecanoyl) FLT (8) | Cell-free HIV (X4 and R5) | <0.2 μM (EC50) |
Enzyme Inhibition Studies (e.g., Aldose Reductase, SENP1, HDAC6)
Aldose Reductase Inhibition:
A number of 1,4-benzothiazine-2-acetic acid derivatives have been synthesized and evaluated as inhibitors of aldose reductase. nih.gov The 4-(substituted benzothiazol-2-ylmethyl)-1,4-benzothiazine-2-acetic acid derivatives showed more potent inhibitory activity than the 4-(4-bromo-2-fluorobenzyl)-1,4-benzothiazine-2-acetic acid derivatives. nih.gov Specifically, 4-(4,5,7-Tri-fluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3- oxo-2H-1,4-benzothiazine-2-acetic acid (2q, SPR-210) exhibited a potent in vitro inhibitory activity with an IC50 of 9.5 x 10⁻⁹ M. nih.gov Another potent inhibitor, zopolrestat , was designed and found to have an IC50 against aldose reductase of 3.1 x 10⁻⁹ M. drugbank.com
SENP1 Inhibition:
Virtual screening and subsequent synthesis have led to the discovery of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as a novel class of Sentrin/SUMO-specific protease 1 (SENP1) inhibitors. nih.govresearchgate.net Further investigation into the structure-activity relationship of the benzoate (B1203000) substituent led to the discovery of compounds 8d and 8e as potent small molecule inhibitors of SENP1. nih.gov One study reported a dual inhibitor of SENP1 and SENP2, ZHAWOC8697 , with IC50 values of 8.6 μM and 2.3 μM, respectively. mdpi.com
HDAC6 Inhibition:
A series of selective histone deacetylase 6 (HDAC6) inhibitors bearing substituted urea (B33335) linkers have been developed. One analog, 8a , was identified as a nanomolar HDAC6 inhibitor, although it was less potent and selective than a related compound. nih.gov Another study identified a novel HDAC6 inhibitor, compound 73 , with an IC50 value of 56 nM and excellent selectivity over other HDAC isoforms. nih.gov
| Compound | Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|---|
| SPR-210 | Aldose Reductase | 9.5 x 10⁻⁹ M |
| Zopolrestat | Aldose Reductase | 3.1 x 10⁻⁹ M |
| ZHAWOC8697 | SENP1 | 8.6 μM |
| ZHAWOC8697 | SENP2 | 2.3 μM |
| Compound 73 | HDAC6 | 56 nM |
Receptor Antagonism (e.g., Leukotriene B4 Receptors)
A novel class of leukotriene B4 (LTB4) receptor antagonists has been developed, featuring a [2-[methyl(2-phenethyl)amino]-2-oxoethyl]benzene core as a key binding domain. nih.govacs.org The structure-activity relationship studies revealed that for high binding affinity, these compounds also require an acid function and a lipophilic group, with the spatial relationship between these groups being crucial. nih.govacs.org The most potent compound in this series, (E)-5-[2-[methyl(2-phenethyl)-amino]-2-oxoethyl]-2-(benzyloxy)cinnamic acid (32) , demonstrated an IC50 of 2 nM in a guinea pig spleen cell membrane assay. nih.gov In a whole-cell human neutrophils binding assay, (Z)-5-[2-[methyl-(2-phenethyl)amino]-2-oxoethyl]-2-(benzyloxy)cinnamic acid (30) was the most potent, with an IC50 of 50 nM. nih.gov LTB4 is a potent inflammatory mediator, and antagonists of its receptors are being developed for various inflammatory diseases. nih.gov
| Compound | Assay | IC50 |
|---|---|---|
| (E)-5-[2-[methyl(2-phenethyl)-amino]-2-oxoethyl]-2-(benzyloxy)cinnamic acid (32) | Guinea pig spleen cell membrane | 2 nM |
| (Z)-5-[2-[methyl-(2-phenethyl)amino]-2-oxoethyl]-2-(benzyloxy)cinnamic acid (30) | Whole-cell human neutrophils binding | 50 nM |
Antimicrobial Spectrum (Antibacterial, Antifungal)
New acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The antimicrobial activity was influenced by the type and position of substituents on the phenyl group. Compounds with iodine and nitro substituents were more effective against Gram-negative bacteria, while those with electron-donating groups like methyl and ethyl showed higher inhibitory effects against Gram-positive bacteria and fungi. researchgate.net
In another study, 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives were synthesized and evaluated for their antitubercular and antibacterial potential. nih.gov Additionally, benzothiazole (B30560) derivatives have been investigated for their antibacterial properties, with some compounds showing potent activity. For instance, compounds 107b and 107d exhibited significant antibacterial activity against S. cerevisiae with MIC values of 1.6 μM and 3.13 μM, respectively, which was more potent than the standard drug ampicillin. nih.gov Furthermore, studies have shown that methylparaben has stronger antibacterial activity than sodium benzoate, and a combination of the two can lead to a synergistic effect with a broader spectrum of antimicrobial activity. semanticscholar.org
| Compound Class/Derivative | Microorganism | Activity |
|---|---|---|
| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides (with I or NO2) | Gram-negative bacteria | Active |
| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides (with CH3 or C2H5) | Gram-positive bacteria and fungi | Active |
| Compound 107b | S. cerevisiae | MIC = 1.6 μM |
| Compound 107d | S. cerevisiae | MIC = 3.13 μM |
| Methylparaben | Various bacteria | Stronger than Sodium benzoate |
Antioxidant Activity Evaluation
Novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives have been synthesized and evaluated for their antioxidant activity. nih.gov Among the synthesized compounds, 4c and 4d showed promising antioxidant activity, which was supported by both experimental and theoretical studies. nih.gov The computational results indicated that these compounds likely exert their antioxidant effects through a sequential proton loss-electron transfer mechanism. nih.gov
In a different study, methyl gallate demonstrated strong antioxidant and lipid peroxidation inhibitory activity. nih.gov In antioxidant assays, methyl gallate at a concentration of 1 mM showed a stronger antioxidant capacity than the well-known antioxidants vitamin C and vitamin E. nih.gov Specifically, the ABTS assay revealed that 1 mM of methyl gallate had a Trolox equivalent of 1.552 ± 0.001 mM, compared to 1.030 ± 0.003 mM for vitamin C and 0.112 ± 0.007 mM for vitamin E. nih.gov Similarly, the FRAP assay confirmed its superior antioxidant capacity. nih.gov
| Compound (1 mM) | ABTS Assay (mM Trolox equivalent) | FRAP Assay (mM FeSO4 equivalent) |
|---|---|---|
| Methyl gallate | 1.552 ± 0.001 | 2.796 ± 0.021 |
| Vitamin C | 1.030 ± 0.003 | 1.200 ± 0.017 |
| Vitamin E | 0.112 ± 0.007 | 0.116 ± 0.000 |
Cytotoxic and Anticancer Potential
The evaluation of this compound analogs has revealed significant cytotoxic and anticancer properties against various human cancer cell lines. Research has demonstrated that the introduction of different functional groups to the basic structure can substantially influence the compound's potency and selectivity.
One area of investigation has focused on methyl benzoate and its derivatives. Studies have shown that methyl benzoate itself can be lethal to human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells at high concentrations. The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values, which represent the concentration of a compound required to inhibit cell growth by 50% or to kill 50% of the cells, respectively. For instance, the LC50 values for methyl benzoate have been calculated for HEK293, CACO2, and SH-Y5Y cells.
Further studies on more complex analogs have provided deeper insights into their anticancer potential. For example, the synthesized macrocyclic aromatic compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate, has exhibited notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. This compound demonstrated a significant, dose-dependent inhibition of tumor cell growth in vivo. At a dose of 1.0 mg/kg, it showed a 58.98% inhibition of cell growth, which is comparable to the clinically used chemotherapeutic drug cisplatin.
Halogenated derivatives of related benzofuran (B130515) structures have also been a focus of research. The introduction of halogens like bromine and chlorine into the benzofuran ring has been shown to significantly enhance anticancer activity. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate were tested against a panel of human cancer cell lines including SW480, SW620, HCT116, HepG2, PC3, A5A49, and MDA. The dibromo-derivative, in particular, demonstrated stronger anticancer potential across most cell lines tested, with pronounced effects observed against HepG2 and A549 cells.
| Compound | Cell Line | Activity Metric | Value |
|---|---|---|---|
| Methyl benzoate | HEK293 | LC50 | Not specified in provided text |
| Methyl benzoate | CACO2 | LC50 | Not specified in provided text |
| Methyl benzoate | SH-SY5Y | LC50 | Not specified in provided text |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC | % Growth Inhibition (1.0 mg/kg) | 58.98% |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | IC50 | 3.8 ± 0.5 μM |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | IC50 | 3.5 ± 0.6 μM |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | IC50 | 6.3 ± 2.5 μM |
Tyrosinase Inhibition Studies
Analogs of this compound have also been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in both cosmetics and medicine.
Research into hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives has identified potent tyrosinase inhibitors. The presence and position of phenolic hydroxyl groups on the cinnamic acid moiety were found to be major determinants of inhibitory activity. One particular analog demonstrated excellent activity with an IC50 value of 0.0089 µM, which is significantly more potent than the standard inhibitor, kojic acid (IC50 = 16.69 µM).
Kinetic studies have been conducted to understand the mechanism of tyrosinase inhibition by these analogs. These studies revealed different modes of inhibition, including competitive and mixed-type inhibition. For instance, one of the highly active analogs was identified as a competitive inhibitor, suggesting that it binds to the active site of the enzyme, thereby preventing the substrate from binding. Another analog was found to be a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.
A novel synthesized azo-resveratrol (B583362) analog, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, also showed promising results as a tyrosinase inhibitor with an IC50 of 17.85 µM and exhibited competitive inhibition.
| Compound | IC50 Value (µM) | Inhibition Type |
|---|---|---|
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (analog 5c) | 0.0089 | Competitive |
| Kojic Acid (standard) | 16.69 | Not specified |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | 17.85 | Competitive |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which these analogs exert their biological effects is crucial for their further development as therapeutic agents. Research in this area has focused on identifying their molecular targets and how they modulate cellular pathways.
Molecular Target Identification and Binding Affinity Profiling
Identifying the specific molecular targets of this compound analogs is a key step in understanding their mechanism of action. Molecular docking studies, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been employed to gain insights into these interactions.
For instance, molecular docking of certain methyl benzoate and cinnamate (B1238496) analogs has suggested that they can bind to the S-adenosyl-L-homocysteine (SAH)-binding pocket of DNA methyltransferase 1 (DNMT1). DNMT1 is an enzyme that plays a crucial role in maintaining DNA methylation patterns, and its inhibition is a target for cancer therapy.
In the context of tyrosinase inhibition, molecular docking has been used to confirm the binding modes of inhibitors to the enzyme's active site. The competitive inhibition observed for some analogs is supported by docking results that show the inhibitor occupying the same binding site as the substrate.
Modulation of Cellular Pathways and Biochemical Processes
The anticancer effects of these analogs are often a result of their ability to modulate key cellular pathways involved in cell proliferation, survival, and death.
One of the critical pathways affected is apoptosis, or programmed cell death. The compound ethyl 4-[(4-methylbenzyl)oxy] benzoate was found to induce apoptosis in MCF7 breast cancer cells. This was evidenced by the activation of pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, along with the inactivation of the anti-apoptotic gene Bcl-2. The p53-MDM2 pathway is a critical regulator of tumor suppression, and its modulation can lead to cell cycle arrest and apoptosis.
Furthermore, halogenated benzofuran derivatives have been shown to induce apoptosis in a caspase-dependent manner. One such derivative significantly increased the activity of caspases 3 and 7 in both HepG2 and A549 cells, by 73% and 85% respectively.
In a broader context, metabolic pathways are also recognized as targets in cancer therapy. The mevalonate (B85504) (MVA) pathway, which is essential for the production of cholesterol and other isoprenoids, is often upregulated in cancer cells to support their rapid growth and survival. While direct studies on the modulation of the MVA pathway by this compound analogs are limited, it represents a potential area for future investigation into their anticancer mechanisms.
Structure Activity Relationship Sar Investigations and Molecular Design
Influence of Substituent Effects on Bioactivity
The biological activity of benzoate (B1203000) derivatives is highly sensitive to the nature and position of substituents on the molecule. Changes in electronic properties, lipophilicity, and steric profile can dramatically alter a compound's interaction with its target.
Systematic modifications of the aromatic rings and side chains of benzoate derivatives have been a key strategy in medicinal chemistry. For instance, in the development of novel inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer research, a lead compound was identified through virtual screening and subsequently modified to improve its potency. nih.gov The investigation focused on the SAR of the benzoate substituent, leading to the discovery of more potent inhibitors. nih.gov
The introduction of different functional groups can modulate the physicochemical properties of the parent molecule. For example, incorporating fluorine or fluoroalkyl groups is a common strategy to enhance metabolic stability and lipophilicity. researchgate.net The high electronegativity of fluorine strengthens the C-F bond, which can alter the electronic structure and reactivity of the molecule in biological systems. researchgate.net These principles can be applied to the Methyl 4-(2-oxoethyl)benzoate scaffold to create new analogs with potentially improved therapeutic properties.
Below is a table summarizing the structure-activity relationship findings for a series of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, which share a similar structural core and serve as a case study for the impact of substitutions.
| Compound | Substituent (R) on Benzoate Ring | Relative Inhibitory Activity (SENP1) |
|---|---|---|
| J5 (Lead) | -H | Baseline |
| 8d | -F | Improved |
| 8e | -Cl | Improved |
Stereochemistry plays a critical role in the biological activity of chiral molecules, as biological systems are inherently chiral. nih.gov The three-dimensional arrangement of atoms can significantly affect drug-target interactions, metabolic pathways, and distribution. nih.gov For many natural products and their derivatives, only one enantiomer or diastereomer exhibits the desired biological effect. nih.gov
Conformational Analysis and Molecular Recognition
The conformation of a molecule—the spatial arrangement of its atoms—is crucial for its ability to be recognized by and bind to a biological target. Keto esters and phenacyl benzoates, which are structurally related to this compound, are known to be versatile intermediates whose conformation is influenced by the substituents on their aromatic rings. nih.govresearchgate.net
The three-dimensional structure of phenacyl benzoate derivatives is characterized by the dihedral angle between their two aromatic rings. nih.gov This angle is highly variable and depends on the substitution pattern, indicating the conformational flexibility of the molecule. nih.govresearchgate.netnih.gov For example, the dihedral angle in 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate is 80.74°, whereas in other analogs, it can be much smaller, such as 15.50° in 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate. nih.govnih.gov This flexibility allows the molecule to adopt different spatial orientations, which can influence how it fits into a receptor's binding site.
The table below illustrates the variation in dihedral angles between the two aromatic rings in several phenacyl benzoate analogs, highlighting the impact of substituent placement on molecular conformation.
| Compound | Substituent 1 (Ring A) | Substituent 2 (Ring B) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate | 4-Cl | 4-Methyl | 80.74 | nih.gov |
| 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate | 4-Methyl | 3-Br | 46.51 | nih.gov |
| 2-(4-fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | 4-F | 3-CF3 | 20.34 | nih.gov |
| 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | 4-Cl | 3-CF3 | 15.50 | nih.gov |
| 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate | 4-Br | 2-Methyl | 66.66 | nih.gov |
Intermolecular interactions are the forces that govern how a ligand binds to its target receptor. In the solid state, molecules related to this compound are often organized into specific packing structures by a network of weak intermolecular forces. nih.gov These include C-H···O hydrogen bonds and, in halogenated analogs, C-Br···Br interactions. nih.gov For instance, in the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate, intermolecular C-H···O hydrogen bonds link the molecules into chains. nih.gov Similarly, the structure of methyl 4-methylbenzoate exhibits intermolecular C-H···O contacts that form infinite chains. researchgate.net These observed interactions in the crystal lattice can provide valuable information about the types of non-covalent bonds the molecule is capable of forming within a protein's binding pocket, which is essential for molecular recognition and binding affinity.
Rational Drug Design Principles and Lead Optimization
Rational drug design leverages the understanding of SAR and molecular interactions to create more effective drugs. The process often begins with a "lead compound," which may have modest activity, and then uses computational and synthetic methods to optimize its properties. nih.gov Techniques like virtual screening and de novo design can identify initial lead compounds from large chemical libraries. nih.govnih.gov
Once a lead is identified, lead optimization involves iterative cycles of chemical synthesis and biological testing to improve potency and selectivity. nih.govnih.gov Computational methods play a key role in predicting how molecular modifications will affect binding affinity. nih.gov By analyzing the interactions of a lead compound within its target's binding site, researchers can design new analogs with enhanced binding characteristics, ultimately leading to the development of more potent and specific therapeutic agents. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Electronic and Geometric Properties
Quantum mechanical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. For Methyl 4-(2-oxoethyl)benzoate, these calculations can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to find the optimized geometric structure of a molecule, corresponding to the minimum energy conformation.
For molecules structurally related to this compound, such as phenacyl benzoate (B1203000) derivatives, DFT is used to calculate key geometric parameters. For instance, in a study of 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, the dihedral angle between the two benzene (B151609) rings was determined to be 84.28 (8)°. Such calculations provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's shape and steric properties. The stability of the molecule is inferred from the total energy calculated for the optimized geometry.
Illustrative Geometric Parameters from DFT Calculations on Related Benzoate Structures Note: The following data is for structurally similar molecules and serves to illustrate typical values obtained through DFT calculations.
| Parameter | Molecule | Value |
| Dihedral Angle (Benzene Rings) | 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate | 84.28 (8)° |
| Dihedral Angle (Aromatic Ring to -COOMe) | Methyl 4-methylbenzoate | 0.95 (6)° |
| C=O Bond Length (Ester) | Methyl 4-methylbenzoate | 1.251(2) - 1.273(2) Å |
| C-O Bond Length (Ester) | Methyl 4-methylbenzoate | 1.251(2) - 1.273(2) Å |
Conformational analysis is essential for understanding the flexibility of this compound, which has several rotatable single bonds. The key dihedral angles determining its conformation are around the C(aryl)-C(ester), C-O(ester), and the bonds of the ethyl ketone linker. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped.
This analysis identifies the lowest energy conformers (global and local minima) and the energy barriers for rotation between them. Studies on related phenacyl benzoates have shown that the conformation can be described by key torsion angles, with many adopting a synclinal conformation where the two aromatic ring systems are nearly orthogonal to each other. For phenyl benzoate, the shape of the potential energy functions for torsion around the Ph–O and Ph–C bonds has been estimated using DFT, although reproducing the exact height of the rotational barriers can be challenging.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, stability, and electronic conductivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich benzene ring, while the LUMO would be distributed over the carbonyl groups and the aromatic system.
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) orbitals. This analysis can quantify the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO, providing insight into intramolecular charge transfer and the stability of the molecular structure.
Typical FMO Properties from DFT Calculations on Aromatic Esters Note: These values are illustrative and derived from studies on various organic molecules.
| Property | Description | Typical Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3 to 5 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential.
For this compound, the MEP map would show regions of high negative potential (red) around the electronegative oxygen atoms of the ester and ketone carbonyl groups, identifying them as likely sites for interaction with electrophiles or protons. The aromatic protons and hydrogens on the ethyl linker would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). Molecules with significant charge transfer, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, tend to have large hyperpolarizability values.
DFT calculations can be employed to compute these properties for this compound. While it does not possess a strong, classic donor-acceptor structure, the presence of the conjugated benzene ring and electron-withdrawing carbonyl groups could lead to modest NLO activity. Theoretical calculations would provide values for its dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀), offering a preliminary assessment of its potential as an NLO material.
Molecular Modeling and Simulation
Beyond static quantum mechanical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound. MD simulations track the movements of atoms in a molecule over time, providing insights into its conformational flexibility, interactions with solvent molecules, and potential binding modes with larger macromolecules like proteins.
For instance, if this compound were being investigated as a potential enzyme inhibitor, molecular docking could be used to predict its most likely binding pose within the protein's active site. Subsequently, an MD simulation could be run to assess the stability of this protein-ligand complex and analyze the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the binding.
Molecular Docking for Ligand-Target Interactions
There are no specific molecular docking studies published for this compound. While docking studies have been performed on structurally similar compounds, such as 2-oxoethyl benzoate derivatives, to explore their interactions with biological targets, this specific molecule has not been documented in similar research. researchgate.net
Molecular Dynamics Simulations (if applicable for larger systems)
No molecular dynamics simulations for this compound, either as a standalone molecule or in a larger system, have been reported in the scientific literature. Such simulations are typically employed to study the dynamic behavior of molecules and their interactions over time, and are most applicable to larger systems such as protein-ligand complexes.
Supramolecular Chemistry and Crystal Engineering Insights
A detailed analysis of the supramolecular chemistry and crystal engineering of this compound is hampered by the lack of a publicly available crystal structure. Crystallographic data is essential for a definitive understanding of the intermolecular interactions that govern the crystal packing of a compound. While studies on related benzoate derivatives provide insights into potential interactions, a specific analysis for this compound cannot be conducted without its determined crystal structure.
Analysis of Hydrogen Bonding Networks and Other Intermolecular Contacts
Without a solved crystal structure for this compound, a definitive analysis of its hydrogen bonding networks and other intermolecular contacts is not possible. However, based on its chemical structure, which contains potential hydrogen bond acceptors (the carbonyl and ester oxygens), it is plausible that in a crystalline state, C-H···O interactions could play a role in its solid-state assembly. Studies of other benzoate derivatives have shown the prevalence of such interactions in forming chains, dimers, or more complex networks. researchgate.netnih.gov
Advanced Analytical Methodologies for Structural Elucidation and Quantification of Methyl 4 2 Oxoethyl Benzoate
The definitive characterization and quantification of Methyl 4-(2-oxoethyl)benzoate rely on a suite of advanced analytical techniques. These methodologies provide unambiguous structural information, from atomic connectivity to the three-dimensional arrangement in the solid state and the nature of intermolecular interactions.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-oxoethyl)benzoate, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of similar esters are prepared by reacting benzamides with substituted benzylamines under reflux in polar aprotic solvents like DMF, followed by purification via column chromatography (gradient elution with n-hexane/ethyl acetate) or recrystallization (ethyl acetate/n-hexane) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield and minimize side products. The oxoethyl group’s reactivity may necessitate protecting-group strategies to prevent undesired ketone participation during synthesis .
Q. How is this compound characterized using spectroscopic techniques?
Characterization relies on:
- ¹H/¹³C-NMR : Peaks for the methyl ester (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.0 ppm), and the oxoethyl group (δ ~2.2–4.4 ppm) are critical. Splitting patterns (e.g., singlet for ester methyl) confirm substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values, as in C₂₈H₃₀N₂O₄: 459.2278 vs. 459.2284) .
- Melting Point : Consistency in melting range (e.g., 160–168°C for derivatives) indicates purity .
Q. What purification methods are effective for this compound, and how are they selected?
- Column Chromatography : Ideal for separating intermediates with slight polarity differences (e.g., n-hexane/ethyl acetate gradients) .
- Recrystallization : Used for final products with high crystallinity (e.g., ethyl acetate/n-hexane mixtures) . Selection depends on compound solubility, polarity, and thermal stability. TLC monitors purity at each step.
Advanced Research Questions
Q. How can X-ray crystallography determine the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and packing interactions. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used . For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.9700 Å, b = 7.9852 Å) are analyzed to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What computational strategies predict the biological activity of this compound analogs?
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor binding. The scoring function evaluates binding affinity (ΔG), while multithreading accelerates virtual screening .
- QSAR Models : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data to prioritize analogs for synthesis .
Q. How are diastereomeric mixtures resolved during the synthesis of this compound derivatives?
Diastereomers (e.g., 50:50 ratios in ) are separated via:
- Chiral Chromatography : Using chiral stationary phases (e.g., cellulose-based columns).
- Crystallization : Differential solubility of diastereomers in specific solvent systems .
- Dynamic NMR : Detects rotameric equilibria or slow interconversion at low temperatures .
Q. What methodological approaches analyze structure-activity relationships (SAR) for this compound in drug discovery?
SAR studies involve:
- Analog Synthesis : Systematic variation of substituents (e.g., halogenation, methoxy groups) to assess impact on bioactivity .
- Biological Assays : Measure IC₅₀ values for targets like histone deacetylases (HDACs) or enzyme inhibition .
- Toxicity Profiling : Compare LD₅₀ or cytotoxicity across derivatives to identify optimal therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
